molecular formula C12H18O B085208 3-Methyl-1-phenyl-3-pentanol CAS No. 10415-87-9

3-Methyl-1-phenyl-3-pentanol

Cat. No. B085208
CAS RN: 10415-87-9
M. Wt: 178.27 g/mol
InChI Key: AEJRTNBCFUOSEM-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-3-pentanol is a compound of interest within the realm of fragrance materials, belonging to the structural group Aryl Alkyl Alcohols (AAAs). These compounds are characterized by their aromatic ring (Ar) which may be substituted or unsubstituted, linked to an alkyl chain that bears a tertiary alcohol group. This compound is notable for its applications in fragrance formulations and has been the subject of toxicological and dermatological reviews to ensure its safe use in products (Scognamiglio et al., 2012).

Synthesis Analysis

The synthesis of compounds structurally related to 3-Methyl-1-phenyl-3-pentanol, such as poly(1-methyl-1-phenyl-1-silapentane), involves chemical reduction processes that highlight the intricate steps necessary to produce complex molecules. This process, in particular, utilized diimide generated in-situ for the reduction of carbon-carbon double bonds (Liao & Weber, 1991).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the influence of substituents on the physical and chemical properties of the molecule. For example, the introduction of fluorophenyl groups in certain pentanediones has been studied to understand how these modifications affect the molecular structure and, by extension, the properties of the compound (Guo et al., 2014).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds, such as the thermal decomposition of pentanol isomers, provides insight into the stability and reactivity of 3-Methyl-1-phenyl-3-pentanol under various conditions. Such studies are crucial for understanding the potential applications and limitations of these compounds (Zhao et al., 2012).

Scientific Research Applications

  • Fragrance Manufacturing

    • Application : 3-Methyl-1-phenyl-3-pentanol is a tertiary alcohol and belongs to the fragrance structural group Aryl Alkyl Alcohols . It is used in the manufacturing of fragrances.
  • Chemical Synthesis

    • Application : Sulfuric acid-catalyzed cyclization of 3-methyl-1-phenyl-3-pentanol has been proposed .
  • Organic Building Blocks
    • Application : 3-Methyl-1-phenyl-3-pentanol is used as an organic building block .
  • Natural Occurrence
    • Application : 3-Methyl-1-phenyl-3-pentanol may occur naturally in certain plants and fruits .
    • Results : The outcome is the natural occurrence of 3-Methyl-1-phenyl-3-pentanol in certain plants and fruits, contributing to their aroma and flavor .

Safety And Hazards

3-Methyl-1-phenyl-3-pentanol is classified as a flammable liquid and vapor, and it is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking . The container should be kept tightly closed . In case of swallowing, a poison center or doctor should be contacted .

properties

IUPAC Name

3-methyl-1-phenylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRTNBCFUOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864266
Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, slightly viscous liquid; Warm, rose-like aroma
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 to 112.50 °C. @ 0.80 mm Hg
Record name 3-Methyl-1-phenyl-3-pentanol
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-1-phenyl-3-pentanol
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Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.958-0.965 (20°)
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Mechanism of Action

R411 prevents binding of V-CAM1 to either a4b1 or a4b7.
Record name R411
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Product Name

3-Methyl-1-phenyl-3-pentanol

CAS RN

10415-87-9
Record name α-Ethyl-α-methylbenzenepropanol
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Record name 3-Methyl-1-phenyl-3-pentanol
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Record name Phenethylmethylethylcarbinol
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name 3-methyl-1-phenylpentan-3-ol
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Record name 3-METHYL-1-PHENYL-3-PENTANOL
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Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of styrene in 2-butanol (20% by weight, 100 g/h) was pumped continuously at an average temperature of 390° C. in the reactor through the laboratory plant. The conversion of styrene was 84.0% and, in the steady state, 14.7 g/h of 3-methyl-1-phenyl-3-pentanol were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 1-phenyl-3-methyl-3-pentanol when used as a fragrance ingredient is presented. 1-Phenyl-3-methyl-3-pentanol is a member of the fragrance …
Number of citations: 2 www.sciencedirect.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
S Mei - 2023 - researchsquare.com
… Take 3-Methyl-1-phenyl-3-pentanol for example, six … acute toxicities of 3-Methyl-1-phenyl-3-pentanol are observed … As far, no publications report 3Methyl-1-phenyl-3-pentanol …
Number of citations: 0 www.researchsquare.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol (AAA) fragrance ingredients are a diverse group of chemical structures with similar metabolic and toxicity profiles. The AAA fragrances demonstrate low acute and …
Number of citations: 4 www.sciencedirect.com
NT Hang, DK Han, TTK My… - Journal of Biomolecular …, 2023 - Taylor & Francis
Celery (Apium graveolens L.) has long been considered as a potential herbal medicine for the prevention and treatment of gout. However, the relationship between the chemical …
Number of citations: 4 www.tandfonline.com
JF Ayala-Cabrera, L Montero, T Sahlabji… - Analytical and …, 2023 - Springer
… Alkylbenzenes and phenols showed different trends from sweet and citrus aroma compounds (ie, styrene, 3-methyl-1-phenyl-3-pentanol, cymene, methyl eugenol, and vanillin), to spicy …
Number of citations: 5 link.springer.com
LY Liu, ZH Li, GQ Wang, K Wei, ZJ Dong… - Natural Products and …, 2014 - Springer
… The absolute stereochemistry of C-10 was deduced to be S by a comparison of the optical rotation value of 9 ([α] D −8.7, MeOH) with that of (S)-3-methyl-1-phenyl-3-pentanol ([α] D −1.6, …
Number of citations: 14 link.springer.com
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com

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